molecular formula C9H14ClNO2 B1378180 [2-(2-Methoxyethoxy)phenyl]amine hydrochloride CAS No. 1559062-15-5

[2-(2-Methoxyethoxy)phenyl]amine hydrochloride

Cat. No.: B1378180
CAS No.: 1559062-15-5
M. Wt: 203.66 g/mol
InChI Key: FIPQBONQNWDNED-UHFFFAOYSA-N
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Description

[2-(2-Methoxyethoxy)phenyl]amine hydrochloride is a chemical compound with the molecular formula C9H14ClNO2 It is a primary aromatic amine, which means it contains an amine group attached to an aromatic ring

Scientific Research Applications

[2-(2-Methoxyethoxy)phenyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet (SDS) for “[2-(2-Methoxyethoxy)phenyl]amine hydrochloride” can provide detailed information on its hazards, handling, storage, and disposal .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Methoxyethoxy)phenyl]amine hydrochloride typically involves the reaction of 2-(2-methoxyethoxy)aniline with hydrochloric acid. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or water.

    Temperature: The reaction is usually carried out at room temperature.

    Purification: The product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Methoxyethoxy)phenyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of [2-(2-Methoxyethoxy)phenyl]amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyethoxy)aniline
  • 2-(2-Methoxyethoxy)phenol
  • 2-(2-Methoxyethoxy)benzoic acid

Uniqueness

What sets [2-(2-Methoxyethoxy)phenyl]amine hydrochloride apart from similar compounds is its unique combination of an aromatic ring and an amine group with a methoxyethoxy substituent. This structure provides a distinct set of chemical properties, making it valuable for specific research applications.

Properties

IUPAC Name

2-(2-methoxyethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-11-6-7-12-9-5-3-2-4-8(9)10;/h2-5H,6-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPQBONQNWDNED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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